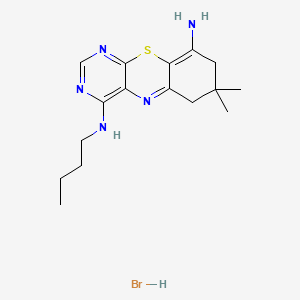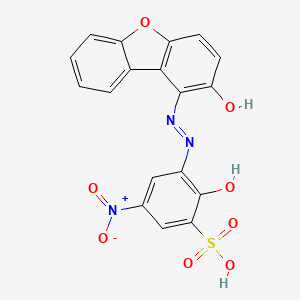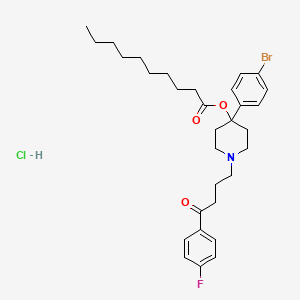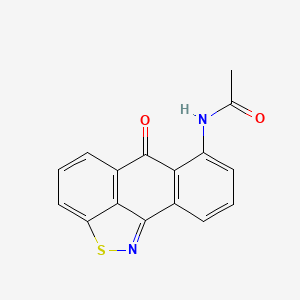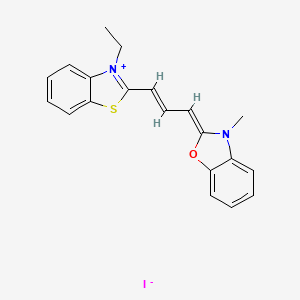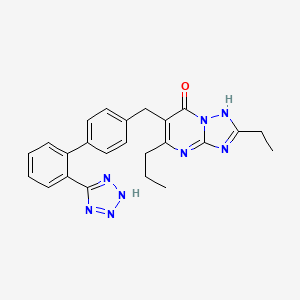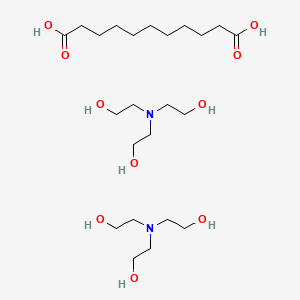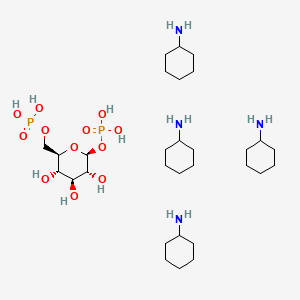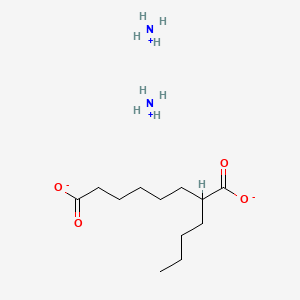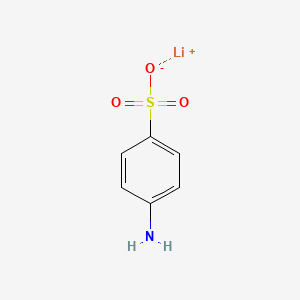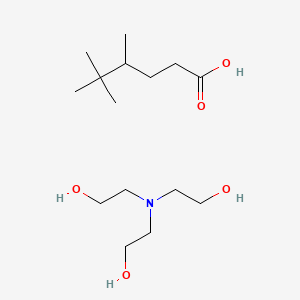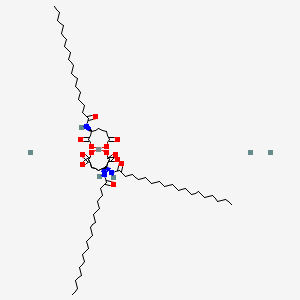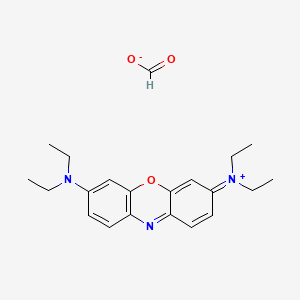
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate is a synthetic organic compound known for its vibrant color and unique chemical properties. It is commonly used in various scientific research applications due to its ability to interact with biological molecules and its utility in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate typically involves the reaction of phenoxazine derivatives with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced under specific conditions to yield reduced forms that have distinct properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazinone derivatives, while reduction can produce dihydrophenoxazine compounds.
Scientific Research Applications
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a redox indicator in various chemical analyses.
Biology: The compound is employed in fluorescence microscopy and flow cytometry due to its fluorescent properties.
Medicine: It is investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: The compound is used in the manufacturing of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can intercalate into DNA, affecting its structure and function. It also acts as a redox-active molecule, participating in electron transfer reactions that are crucial in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride
- Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate
Uniqueness
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, formate is unique due to its specific formate anion, which can influence its solubility and reactivity compared to other similar compounds. Its distinct chemical structure and properties make it particularly useful in applications requiring high specificity and sensitivity.
Properties
CAS No. |
113534-44-4 |
|---|---|
Molecular Formula |
C20H26N3O.CHO2 C21H27N3O3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;formate |
InChI |
InChI=1S/C20H26N3O.CH2O2/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;2-1-3/h9-14H,5-8H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |
InChI Key |
SGJMEBVZCIYWRU-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


